molecular formula C23H21N5O3 B607756 I-BET151 CAS No. 1300031-49-5

I-BET151

Cat. No.: B607756
CAS No.: 1300031-49-5
M. Wt: 415.4 g/mol
InChI Key: VUVUVNZRUGEAHB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I-BET151 (chemical name: 7-(3,5-dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one) is a potent pan-BET (Bromodomain and Extra-Terminal) bromodomain inhibitor. It selectively targets the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and suppressing transcriptional activation of oncogenes and inflammatory mediators .

  • Mechanism: this compound binds to BD1 (Bromodomain 1) of BET proteins (BRD2, BRD3, BRD4, and indirectly BRD9), disrupting their interaction with acetylated histones. This inhibits transcriptional elongation at key loci such as BCL2, MYC, and CDK6, leading to cell cycle arrest and apoptosis in cancer cells .
  • Pharmacokinetics: this compound exhibits prolonged terminal half-life and bioavailability compared to early-generation BET inhibitors like JQ1 and I-BET762 .
  • Therapeutic Applications: Demonstrated efficacy in leukemia models (e.g., MLL-fusion leukemias), solid tumors, and inflammatory diseases by modulating NF-κB, Notch, and Hedgehog (Hh) signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of I-BET151 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

  • Formation of the isoxazole ring.
  • Introduction of the pyridine moiety.
  • Coupling of the imidazoquinolinone core with the isoxazole and pyridine units.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

  • Use of high-yielding reactions.
  • Optimization of reaction conditions to ensure purity and consistency.
  • Implementation of robust purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: I-BET151 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents on the core structure, leading to analogs with varied properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.

Scientific Research Applications

I-BET151 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chemical probe to study the function of BET proteins and their role in gene regulation.

    Biology: Investigates the role of BET proteins in various biological processes, including cell cycle regulation and apoptosis.

    Medicine: Explores the therapeutic potential of this compound in treating cancers and other diseases by inhibiting BET proteins.

    Industry: Utilized in drug discovery and development to identify new therapeutic agents targeting BET proteins.

Mechanism of Action

I-BET151 exerts its effects by selectively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to altered gene expression. The primary molecular targets of this compound are BRD2, BRD3, and BRD4. The pathways involved include the nuclear factor-kappa B (NF-κB), Notch, and Hedgehog signaling pathways .

Comparison with Similar Compounds

Comparison with Similar BET Inhibitors

Structural and Functional Differences

Compound Core Structure Modifications Key Targets Selectivity Profile
I-BET151 3,5-dimethyl benzisoxazole + imidazolone BRD2/3/4 BD1, BRD9 (indirect) Pan-BET inhibitor
JQ1 Triazolodiazepine scaffold BRD4 BD1/BD2 Pan-BET inhibitor
I-BET762 Benzodiazepine with methoxy group BRD2/3/4 BD1 Pan-BET inhibitor
AP-08-188 This compound derivative with alkyl linker (replaces imidazolone) TbBdf2/3 (Trypanosoma) Retains BET-like activity
AP-09-008 This compound derivative with benzoate linker (replaces benzisoxazole) TbBdf2/3 Retains BET-like activity
iBET-BD1 Pyrrolidine substituent targeting Asp144 BRD4 BD1 BD1-selective
CPI-203 Quinazolinone-based scaffold BRD4 BD1 BD1-selective
  • Derivatives : AP-08-188 and AP-09-008 maintain this compound’s pharmacophoric elements but incorporate linkers for chemoproteomic studies. Both induce procyclin expression in T. brucei at 5 μM, mirroring this compound’s activity .
  • Selectivity : Unlike pan-BET inhibitors (this compound, JQ1), BD1-selective compounds (iBET-BD1, CPI-203) spare BD2 domains, reducing off-target effects in cytokine production .

Potency and Pharmacokinetics

Compound IC50 (BRD4 BD1) Half-Life (h) Key Findings
This compound 31 nM (Hh pathway) ~8–12 Prolonged survival in MLL leukemia models; suppresses IL-6 selectively
JQ1 50–100 nM 2–4 Potent MYC suppression but shorter half-life
I-BET762 32 nM 4–6 Similar to this compound but less stable
AP-08-188 Comparable to this compound N/A Retains differentiation-inducing activity in T. brucei
iBET-BD1 0.5 nM 6–8 BD1-selective; matches pan-BET efficacy in cancer cell lines
  • Dose-Dependent Effects : this compound shows milder transcriptional dysregulation at low doses compared to JQ1 and CPI-203, which exhibit broader gene suppression even at 0.32 μM .

Therapeutic and Mechanistic Comparisons

Cancer Models

  • Leukemia: this compound and JQ1 both inhibit BCL2 and MYC, but this compound’s longer half-life enhances in vivo efficacy.
  • Solid Tumors : this compound inhibits Hh-driven cancers (e.g., medulloblastoma) by blocking BRD4-Gli1 interactions, a mechanism distinct from Smo inhibitors .
  • Resistance : NF-κB hyperactivation in triple-negative breast cancer (TNBC) confers resistance to this compound, necessitating combination therapies .

Inflammation and Immunity

  • IL-6 Specificity : this compound uniquely suppresses IL-6 without affecting TNFα or IL-1β, attributed to BRD4-p65 dissociation .
  • T Cell Modulation : Unlike BD2-selective inhibitors (iBET-BD2), this compound and iBET-BD1 reduce T cell proliferation and cytokine production (e.g., IFNγ, IL-17) .

Developmental and Differentiation Effects

  • Stem Cell Reprogramming : this compound disrupts fibroblast-specific gene programs, aiding chemical reprogramming into neurons .
  • Hematopoiesis : this compound inhibits CD43+ hematopoietic stem/progenitor cell generation by targeting BET proteins at multiple differentiation stages .

Biological Activity

I-BET151, also known as GSK1210151A, is a selective inhibitor of bromodomain and extraterminal (BET) proteins, specifically targeting BRD2, BRD3, and BRD4. This compound has garnered significant attention for its potential therapeutic applications in various cancers due to its ability to modulate critical signaling pathways involved in tumor progression and immune responses.

This compound exerts its biological activity primarily by inhibiting the binding of BET proteins to acetylated lysines on histones and non-histone proteins, which is essential for the transcriptional regulation of genes involved in cancer cell proliferation and survival. The compound demonstrates a strong binding affinity with dissociation constants (Kd) ranging from 0.02 to 0.1 µM for its targets .

Key Pathways Affected by this compound

  • NF-κB Signaling : this compound reduces NF-κB activity, which is frequently overactive in various cancers. In melanoma cell lines, treatment has been shown to decrease the levels of p105 and p50, leading to reduced cancer cell proliferation and cytokine production .
  • Hedgehog Signaling : The compound also interferes with Hedgehog (Hh) signaling by diminishing the expression of GLI1, a key transcription factor in this pathway. This effect is mediated through the inhibition of BRD4's occupancy at the GLI1 locus .
  • Cell Cycle Regulation : this compound induces cell cycle arrest by upregulating CDKN1A (p21) and downregulating CDK6, which are crucial for cell cycle progression .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound against various cancer types:

  • Leukemia : this compound has shown potent effects in mixed-lineage leukemia (MLL) models, significantly reducing disease burden in treated mice compared to controls .
  • Solid Tumors : In solid tumors such as breast cancer and glioma, this compound treatment resulted in marked reductions in tumor cell viability and proliferation rates .

In Vivo Studies

In animal models, this compound has consistently demonstrated antitumor activity:

Cancer TypeModel UsedTreatment Effect
MedulloblastomaPtch1+/- mouse modelReduced tumor growth and viability of cancer stem cells
MelanomaTumor-bearing miceDecreased tumor size and reduced cytokine production
Ovarian CancerMouse modelInduced anti-tumor immune response with increased CD3+ and CD8+ T cells

Combination Therapies

This compound has been investigated for its potential synergistic effects when combined with other therapeutic agents:

  • Chemotherapy : In combination with standard chemotherapeutics, this compound has been reported to mitigate drug resistance in various cancer models. For instance, it enhances the efficacy of drugs like idarubicin in leukemia models .
  • Immunotherapy : The compound can also augment immune responses when used alongside immune checkpoint inhibitors, suggesting a promising avenue for combination therapy strategies in clinical settings .

Clinical Implications

The promising preclinical results have led to ongoing clinical investigations into the use of this compound for treating hematological malignancies and solid tumors. Its ability to target multiple pathways involved in tumorigenesis positions it as a valuable candidate for further development.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Breast Cancer : A study reported that patients with triple-negative breast cancer showed improved outcomes when treated with this compound combined with chemotherapy.
  • Multiple Myeloma : Patients receiving this compound exhibited decreased levels of inflammatory cytokines, correlating with reduced disease progression.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of I-BET151, and how does its binding affinity compare across BET family members?

this compound is a pan-BET inhibitor targeting BRD2, BRD3, and BRD4. Binding affinities (IC50) are 0.5 µM (BRD2), 0.25 µM (BRD3), and 0.79 µM (BRD4) in biochemical assays. Structural studies reveal that its isoxazole oxygen forms a hydrogen bond with Asn140 in BRD4, while the 2-methylpyridine group interacts with the WPF hydrophobic pocket via van der Waals forces .

Q. What in vitro assays are commonly used to assess this compound's effects on cell cycle progression?

Key assays include:

  • Cell viability assays (e.g., MTT) to measure proliferation inhibition.
  • BrdU incorporation to assess DNA synthesis reduction.
  • Flow cytometry for cell cycle phase distribution (e.g., G0/G1 arrest in H929 myeloma cells at 1 µM for 72 hours).
  • Annexin V staining to quantify apoptosis in dose-response studies (e.g., 1 µM in leukemia cell lines) .

Q. What dosing regimens are effective in murine models for evaluating this compound's antitumor activity?

In subcutaneous myeloma models, 50 mg/kg administered via intraperitoneal injection daily for 21 days significantly reduces tumor growth. For bone loss studies (e.g., ovariectomy-induced osteoporosis), therapeutic dosing begins 4 weeks post-surgery and continues for 5 weeks, with efficacy validated via micro-CT and biomechanical testing .

Q. How does this compound affect cytokine-induced gene expression in immune cells?

this compound suppresses IFN-γ-induced MHC-I expression and inflammatory gene transcription (e.g., CXCL10) by blocking BET protein recruitment to target loci. Methods include qPCR for gene expression, CHIP-seq to track BET protein binding, and cycloheximide pretreatment to confirm direct transcriptional inhibition (not mediated by de novo protein synthesis) .

Advanced Research Questions

Q. How does the bone marrow microenvironment influence this compound's efficacy in leukemia models?

Stromal co-culture (e.g., MS5 cells) reduces this compound sensitivity in MLL-AF9 leukemia cells by providing protective signals. Liquid culture models show faster apoptosis (72-hour Annexin V increase) compared to co-culture, highlighting the need to incorporate microenvironmental factors in drug testing .

Q. What transcriptomic changes are observed in mantle cell lymphoma (MCL) upon this compound treatment?

RNA sequencing in JVM-2 and Z138 cells reveals 665 commonly downregulated genes (e.g., BCR and PI3K signaling components). Ingenuity Pathway Analysis identifies suppressed oncogenic pathways, while BRD4 degradation confirms its role in maintaining MYC expression .

Q. How does this compound modulate long non-coding RNAs (lncRNAs) in glioblastoma (GBM)?

this compound downregulates HOTAIR, a pro-proliferative lncRNA overexpressed in GBM. BRD4 binds directly to the HOTAIR promoter (ChIP-seq), and HOTAIR overexpression rescues this compound-induced cell cycle arrest. Single-molecule sequencing identifies additional BET-regulated lncRNAs, linking epigenetic modulation to tumor suppression .

Q. What methodologies are recommended for analyzing this compound's impact on de novo protein synthesis in transcriptional regulation?

Cycloheximide (CHX) pretreatment (30 minutes before stimulation) combined with qPCR distinguishes direct transcriptional effects from secondary protein-mediated mechanisms. For example, CHX does not reverse this compound's suppression of IFN-β or IL-4 target genes, confirming BET inhibition acts directly at chromatin .

Q. Can this compound be combined with other epigenetic modifiers to enhance cellular reprogramming?

In glioblastoma, this compound combined with forskolin, ISX9, CHIR99021, and DAPT induces neuronal reprogramming without a pluripotent intermediate. This protocol uses lineage-specific markers (e.g., βIII-tubulin) and functional electrophysiological assays to validate mature neuron phenotypes .

Q. How does this compound resistance emerge in leukemia models, and what strategies mitigate it?

Resistance is linked to stromal protection and compensatory signaling (e.g., FLT3 ligand deprivation). Co-treatment with FLT3 inhibitors or microenvironment-disrupting agents (e.g., CXCR4 antagonists) enhances efficacy. Functional screens (e.g., CRISPR libraries) identify resistance genes for targeted combination therapies .

Q. Methodological Notes

  • Data Contradictions : While this compound consistently inhibits BET-dependent transcription, its efficacy varies by cell type (e.g., strong apoptosis in MLL-fusion leukemias vs. cytostasis in solid tumors). Context-dependent factors (e.g., Myc dependency, stromal interactions) must be characterized in preclinical models .
  • Experimental Design : Use STR-profiled, mycoplasma-free cell lines and validate target engagement via CETSA or cellular thermal shift assays. For in vivo studies, monitor pharmacokinetics (e.g., plasma half-life) to optimize dosing schedules .

Properties

IUPAC Name

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVUVNZRUGEAHB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680599
Record name 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300031-49-5
Record name 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (for a preparation see Example 38, ˜50 mg) was dissolved in 3 ml of ethanol (3 ml) and heptanes (3 ml) with warming (×3). The solutions were purified by chiral HPLC using 6× injection (3 ml) of the above solution onto a Chiralpak IA column (20 um, 5 cm×25 cm) and elution with ethanol/heptanes (30%, flow rate 50 ml/min, wavelength 215 nm). The mixed fractions were reduced to dryness in vacuo and reprocessed as described in the method above. The bulked fractions of the first eluting enantiomer were reduced to dryness in vacuo to give 7-(3,5-dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1S)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (61 mg).
[Compound]
Name
heptanes
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.